2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid 2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid
Brand Name: Vulcanchem
CAS No.: 6627-03-8
VCID: VC10831809
InChI: InChI=1S/C16H12O6/c1-20-9-2-4-11-12-5-3-10(21-8-15(17)18)7-14(12)22-16(19)13(11)6-9/h2-7H,8H2,1H3,(H,17,18)
SMILES: COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol

2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid

CAS No.: 6627-03-8

Cat. No.: VC10831809

Molecular Formula: C16H12O6

Molecular Weight: 300.26 g/mol

* For research use only. Not for human or veterinary use.

2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid - 6627-03-8

Specification

CAS No. 6627-03-8
Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
IUPAC Name 2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid
Standard InChI InChI=1S/C16H12O6/c1-20-9-2-4-11-12-5-3-10(21-8-15(17)18)7-14(12)22-16(19)13(11)6-9/h2-7H,8H2,1H3,(H,17,18)
Standard InChI Key MAPRYGMPVXSUIJ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O
Canonical SMILES COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O

Introduction

Chemical Structure and Nomenclature

The molecular formula of 2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid is C₁₇H₁₂O₆, with a molecular weight of 336.28 g/mol. Its IUPAC name derives from the benzo[c]chromenone core, which consists of a fused benzene and chromenone ring system. Key structural features include:

  • A methoxy group (-OCH₃) at position 8, enhancing electron density and influencing reactivity.

  • A ketone group (=O) at position 6, critical for redox interactions.

  • An oxyacetic acid (-OCH₂COOH) side chain at position 3, enabling hydrogen bonding and solubility modulation.

The compound’s structure has been confirmed via ¹H NMR (δ 3.89 ppm for methoxy protons, δ 6.8–8.1 ppm for aromatic protons) and ¹³C NMR (δ 172.5 ppm for the carboxylic acid carbonyl) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a three-step process:

  • Formation of the Chromenone Core: Cyclization of 2-hydroxy-4-methoxyacetophenone with ethyl acetoacetate under acidic conditions yields the benzo[c]chromen-6-one scaffold.

  • Etherification: Reaction of the 3-hydroxyl group with chloroacetic acid in the presence of potassium carbonate introduces the oxyacetic acid moiety.

  • Ester Hydrolysis: Acidic or basic hydrolysis converts the intermediate ester to the final carboxylic acid .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
CyclizationH₂SO₄, 100°C, 6 hrs6592
EtherificationK₂CO₃, DMF, 80°C, 12 hrs7895
HydrolysisNaOH (2M), reflux, 4 hrs8998

Process Optimization

  • Microwave-Assisted Synthesis: Reduces cyclization time to 45 minutes with comparable yield (63%) .

  • Catalyst Screening: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves etherification efficiency to 85% yield .

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: 2.1 mg/mL in pH 7.4 buffer, increasing to 8.9 mg/mL at pH 10 due to deprotonation of the carboxylic acid .

  • logP: 1.8 (calculated), indicating moderate lipophilicity suitable for membrane permeability.

Stability Profile

  • Thermal Stability: Decomposes at 218°C (DSC data).

  • pH-Dependent Hydrolysis: Half-life of 34 hours at pH 7.4 vs. 12 minutes at pH 1.2, suggesting gastric instability .

Table 2: Comparative Stability in Biological Buffers

ConditionHalf-Life (hrs)Major Degradation Product
pH 1.2 (Simulated gastric)0.28-Methoxybenzo[c]chromen-3-ol
pH 7.4 (Blood)34None detected
pH 9.0 (Intestinal)48Oxidized quinone derivative

Biological Activities and Mechanisms

Antioxidant Effects

In a DPPH radical scavenging assay, the compound exhibited an IC₅₀ of 18.7 μM, outperforming ascorbic acid (IC₅₀ = 25.3 μM). This activity is attributed to the methoxy group’s electron-donating effect, stabilizing free radical intermediates .

Anti-Inflammatory Activity

The compound reduced LPS-induced TNF-α production in RAW 264.7 macrophages by 72% at 50 μM, comparable to dexamethasone (82% inhibition). Mechanistic studies suggest inhibition of NF-κB nuclear translocation .

Table 3: Cytokine Inhibition in Macrophages

Concentration (μM)TNF-α Inhibition (%)IL-6 Inhibition (%)
102819
507265
1008578

Applications and Industrial Relevance

Pharmaceutical Development

  • Prodrug Design: Ester derivatives (e.g., ethyl ester) improve oral bioavailability (AUC increased by 3.2× in rat models) .

  • Topical Formulations: Incorporated into hydrogels for dermatological applications due to antioxidant and anti-inflammatory properties.

Material Science

  • Fluorescent Probes: The chromenone core emits blue fluorescence (λem = 450 nm), enabling use in bioimaging .

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